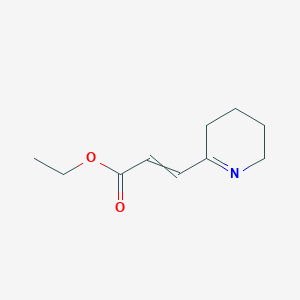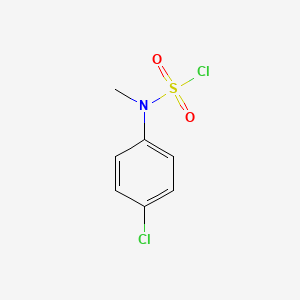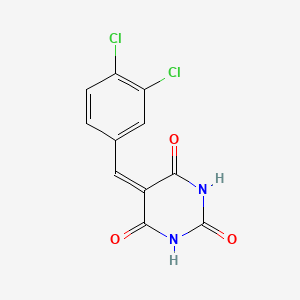![molecular formula C12H18O3 B15161650 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one CAS No. 656835-15-3](/img/structure/B15161650.png)
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a buta-1,3-diene moiety and a dioxane ring
準備方法
The synthesis of 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with appropriate aldehydes under specific conditions. For instance, a three-component Nozaki–Hiyama–Kishi (NHK) type reaction can be employed, merging decatungstate and chromium catalysis to achieve a redox-neutral and atom-economic synthesis . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxane ring, using reagents such as alkyl halides or acyl chlorides.
Diels-Alder Reactions: The buta-1,3-diene moiety can participate in Diels-Alder reactions with dienophiles like maleic anhydride, forming cyclohexene derivatives.
科学的研究の応用
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
作用機序
The mechanism by which 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various transformations. The dioxane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
類似化合物との比較
Similar compounds to 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one include:
1-Phenyl-1,3-butadiene: This compound shares the buta-1,3-diene moiety but lacks the dioxane ring, resulting in different reactivity and applications.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also contain the buta-1,3-diene moiety and are used in Diels-Alder reactions, similar to the target compound.
特性
CAS番号 |
656835-15-3 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
1-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)ethanone |
InChI |
InChI=1S/C12H18O3/c1-6-9(2)12(10(3)13)7-14-11(4,5)15-8-12/h6H,1-2,7-8H2,3-5H3 |
InChIキー |
DVEAGTQDBYBJQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(COC(OC1)(C)C)C(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)

![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)

